molecular formula C20H12FNO3 B12212616 N-(4-fluorophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide

N-(4-fluorophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide

Cat. No.: B12212616
M. Wt: 333.3 g/mol
InChI Key: OBEFLUSNEVTYJU-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide is a synthetic coumarin derivative characterized by a benzo[f]chromen-3-one core linked to a 4-fluorophenyl group via a carboxamide bridge. The benzo[f]chromen system is a fused tricyclic aromatic framework, distinguishing it from simpler coumarin (2H-chromen-2-one) derivatives.

Properties

Molecular Formula

C20H12FNO3

Molecular Weight

333.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-oxobenzo[f]chromene-2-carboxamide

InChI

InChI=1S/C20H12FNO3/c21-13-6-8-14(9-7-13)22-19(23)17-11-16-15-4-2-1-3-12(15)5-10-18(16)25-20(17)24/h1-11H,(H,22,23)

InChI Key

OBEFLUSNEVTYJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide typically involves the reaction of 4-fluoroaniline with 3-oxobenzo[f]chromen-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(4-fluorophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide lies in its anticancer properties . Research indicates that compounds with similar chromone structures exhibit cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of several chromone derivatives against different cancer cell lines using the MTT assay. The results showed that compounds derived from chromones, including those related to this compound, demonstrated significant cytotoxicity:

CompoundCell LineIC50 (µM)
This compoundHL-6042.0 ± 2.7
This compoundMOLT-424.4 ± 2.6
This compoundMCF-768.4 ± 3.9

These findings suggest that this compound may be a promising candidate for further development as an anticancer agent.

Other Therapeutic Applications

Beyond oncology, compounds similar to this compound are being investigated for various therapeutic applications:

  • Anti-inflammatory Properties : Some studies suggest that chromone derivatives possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.
  • Antimicrobial Activity : Research indicates that certain chromone derivatives exhibit antimicrobial properties, which could be useful in developing new antibiotics.
  • Neuroprotective Effects : There is emerging evidence that some chromone-based compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized a series of chromone derivatives and tested their efficacy against various cancer cell lines. Among these, this compound showed notable potency, particularly against leukemia cells, indicating its potential as an effective anticancer agent .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how chromone derivatives induce apoptosis. The study revealed that these compounds activate caspase pathways and inhibit cell survival signals, leading to increased apoptosis rates in cancer cells .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby disrupting cellular processes. For example, it can inhibit 5-lipoxygenase, an enzyme involved in the inflammatory response, leading to reduced inflammation . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Substituent on Amide Molecular Weight Key Features
N-(4-fluorophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide Benzo[f]chromen-3-one 4-fluorophenyl ~349.3* Large aromatic system, 3-oxo group
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) Chromene-2-one 4-sulfamoylphenyl Not reported Sulfamoyl group enhances solubility; synthesized via reflux in acetic acid
N-(4-Fluorophenyl)-3-nitrobenzamide Benzamide 4-fluorophenyl 260.224 Nitro group (electron-withdrawing) increases reactivity
4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide Chromene-2-one 4-fluorophenethyl Not reported Triazole moiety introduces hydrogen-bonding capacity
N-(4-Fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide Chromene-2-one 4-fluorobenzyl + furylmethyl Not reported Bulky substituents may hinder membrane permeability

*Calculated molecular weight based on formula C₂₀H₁₂FNO₃.

Physicochemical and Electronic Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The 3-oxo group in the main compound and its chromene analogs (e.g., compound 12 ) act as electron-withdrawing groups, polarizing the carboxamide bond. The 4-fluorophenyl group balances lipophilicity and electronic effects, a feature shared with fluorinated benzamides .
  • Aromatic System Size :

    • The benzo[f]chromen core offers extended conjugation compared to chromene or benzamide analogs, which may enhance UV absorption and fluorescence properties relevant to imaging or sensing .

Biological Activity

N-(4-fluorophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide is a synthetic compound belonging to the chromone carboxamide family, characterized by its diverse biological activities, particularly in anti-inflammatory and anticancer domains. This article delves into its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC20H12FNO3
Molecular Weight333.3 g/mol
IUPAC NameN-(4-fluorophenyl)-3-oxobenzo[f]chromene-2-carboxamide
InChIInChI=1S/C20H12FNO3/c21-13-6-8-14(9-7-13)22-19(23)17-11-16-15-4-2-1-3-12(15)5-10-18(16)25-20(17)24/h1-11H,(H,22,23)
Canonical SMILESC1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=CC=C(C=C4)F

The compound functions primarily as an enzyme inhibitor. Notably, it inhibits 5-lipoxygenase , an enzyme crucial in the inflammatory pathway, leading to reduced production of leukotrienes, which are mediators of inflammation. This mechanism underlies its potential therapeutic applications in inflammatory diseases.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluating various coumarin derivatives showed that this compound effectively inhibits the proliferation of cancer cell lines, including breast cancer (MCF-7) and others. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Anti-inflammatory Activity

The compound has been shown to reduce inflammation in various models. In vitro studies demonstrated its ability to lower levels of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase enzymes (COX), particularly COX-2, which is often upregulated in inflammatory conditions .

Case Studies and Research Findings

  • Inhibition Studies : A detailed kinetic analysis revealed that this compound has IC50 values indicating moderate inhibition against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The presence of the fluorine atom enhances its interaction with these enzymes due to increased lipophilicity and metabolic stability .
  • Molecular Docking : Docking studies suggest strong interactions between the compound and target enzymes, facilitated by hydrogen bonding with key residues. This structural insight helps explain its enhanced biological activity compared to other similar compounds .
  • Cytotoxicity Assays : In cytotoxicity assays against MCF-7 cells, the compound demonstrated significant growth inhibition with an IC50 value indicating effective potency. Further studies are needed to explore its selectivity towards cancerous versus normal cells .

Comparative Analysis

Compared to similar compounds within the chromone family, this compound exhibits unique properties due to its specific substitution pattern. This results in a broader spectrum of biological activities and greater potency in enzyme inhibition .

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